molecular formula C16H14O2 B086177 Benzyl cinnamate CAS No. 103-41-3

Benzyl cinnamate

Cat. No. B086177
Key on ui cas rn: 103-41-3
M. Wt: 238.28 g/mol
InChI Key: NGHOLYJTSCBCGC-QXMHVHEDSA-N
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Patent
US04925653

Procedure details

2-ethylhexyl α-cyano-β-phenylcinnamate, sold under the trade name Uvinul N 539
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3](=[C:15]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)C1C=CC=CC=1)[C:4]([O:6][CH2:7][CH:8]([CH2:13][CH3:14])[CH2:9][CH2:10][CH2:11]C)=[O:5])#N.CCCCC(COC(C1C=CC=CC=1O)=O)CC>>[C:4]([O:6][CH2:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:14][CH:13]=1)(=[O:5])[CH:3]=[CH:15][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)OCC(CCCC)CC)=C(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CC)COC(=O)C=1C=CC=CC1O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04925653

Procedure details

2-ethylhexyl α-cyano-β-phenylcinnamate, sold under the trade name Uvinul N 539
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3](=[C:15]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)C1C=CC=CC=1)[C:4]([O:6][CH2:7][CH:8]([CH2:13][CH3:14])[CH2:9][CH2:10][CH2:11]C)=[O:5])#N.CCCCC(COC(C1C=CC=CC=1O)=O)CC>>[C:4]([O:6][CH2:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:14][CH:13]=1)(=[O:5])[CH:3]=[CH:15][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)OCC(CCCC)CC)=C(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CC)COC(=O)C=1C=CC=CC1O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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